molecular formula C17H7Br2ClF3N5OS B403475 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B403475
M. Wt: 581.6g/mol
InChI Key: LIIQTXCYCBNHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and heterocyclic precursors. The key steps in the synthesis may involve:

    Halogenation: Introduction of bromine atoms into the aromatic ring.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.

    Substitution: Introduction of the thienyl and pyridinyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and heterocyclic groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:

  • 3-bromo-5-(4-chloro-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of halogen atoms and heterocyclic groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H7Br2ClF3N5OS

Molecular Weight

581.6g/mol

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H7Br2ClF3N5OS/c18-7-4-10(30-6-7)9-5-11(17(21,22)23)28-15(25-9)12(19)13(27-28)16(29)26-8-2-1-3-24-14(8)20/h1-6H,(H,26,29)

InChI Key

LIIQTXCYCBNHMR-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F

Origin of Product

United States

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